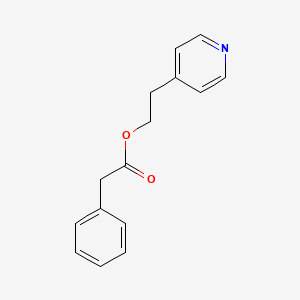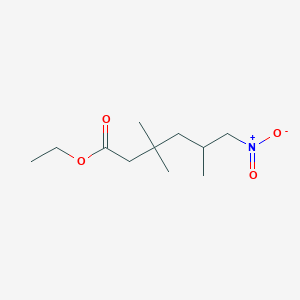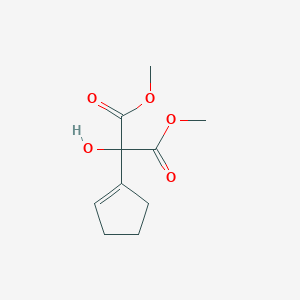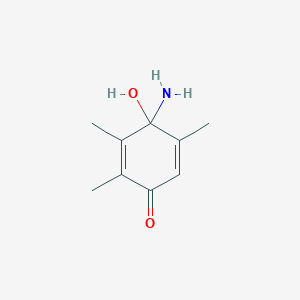![molecular formula C20H16N2O2 B14358204 Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate CAS No. 91786-00-4](/img/structure/B14358204.png)
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a phenyl group, a methyl group, and a phenyldiazenyl group attached to a benzoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate typically involves the esterification of 3-methyl-4-[(E)-phenyldiazenyl]benzoic acid with phenol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate can undergo various chemical reactions, including:
Reduction: The azo group (phenyldiazenyl) can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a palladium catalyst.
Major Products
Wissenschaftliche Forschungsanwendungen
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with enzymes and receptors in biological systems . The ester bond can be hydrolyzed to release the active carboxylic acid, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the methyl and phenyldiazenyl groups.
Methyl benzoate: Similar ester structure but with a methyl group instead of a phenyl group.
Ethyl benzoate: Similar ester structure but with an ethyl group instead of a phenyl group.
Uniqueness
Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group allows the compound to participate in specific reactions and interactions that are not possible with simpler esters .
Eigenschaften
CAS-Nummer |
91786-00-4 |
|---|---|
Molekularformel |
C20H16N2O2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
phenyl 3-methyl-4-phenyldiazenylbenzoate |
InChI |
InChI=1S/C20H16N2O2/c1-15-14-16(20(23)24-18-10-6-3-7-11-18)12-13-19(15)22-21-17-8-4-2-5-9-17/h2-14H,1H3 |
InChI-Schlüssel |
AULCTWFJICLUAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[f]quinoxaline-5-carbonitrile, 2,3,4,6-tetrahydro-6-oxo-](/img/structure/B14358126.png)

![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
![1,1,2,3,3,6-Hexamethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14358142.png)
![Ethyl 4-{[2-(1H-imidazol-5-yl)ethyl]amino}-4-oxobutanoate](/img/structure/B14358154.png)
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)

![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)


![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
